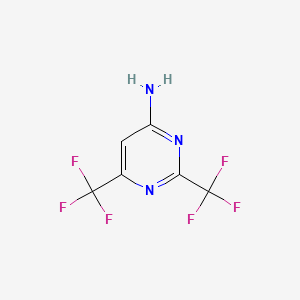

2,6-Bis(trifluoromethyl)pyrimidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

717-61-3 |

|---|---|

Molecular Formula |

C6H3F6N3 |

Molecular Weight |

231.10 g/mol |

IUPAC Name |

2,6-bis(trifluoromethyl)pyrimidin-4-amine |

InChI |

InChI=1S/C6H3F6N3/c7-5(8,9)2-1-3(13)15-4(14-2)6(10,11)12/h1H,(H2,13,14,15) |

InChI Key |

VVDQDNLSLIIHSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(N=C1N)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Strategies for the Construction of the 2,6-Bis(trifluoromethyl)pyrimidine Scaffold

The formation of the central pyrimidine (B1678525) ring, substituted with two powerful electron-withdrawing trifluoromethyl groups, is the critical first stage of the synthesis. Chemists have approached this challenge through two primary strategies: building the ring from the ground up (de novo synthesis) or adding the trifluoromethyl groups at a later stage to a pre-formed ring.

The most direct method for constructing the 2,6-bis(trifluoromethyl)pyrimidine core is through a cyclocondensation reaction. This classical approach involves reacting a 1,3-dicarbonyl compound with a molecule containing an N-C-N fragment, such as urea, thiourea, or guanidine (B92328). researchgate.net For the target molecule, the key starting material is 1,1,1,5,5,5-hexafluoro-2,4-pentanedione, a β-diketone flanked by two trifluoromethyl groups.

A documented synthesis for a closely related isomer, 4,6-bis(trifluoromethyl)-2-pyrimidinamine, involves the reaction of 1,1,1,5,5,5-hexafluoro-2,4-pentanedione with guanidine carbonate in dimethyl sulfoxide (B87167) (DMSO) at 110°C. prepchem.com This type of reaction provides a straightforward route to the desired pyrimidine scaffold, incorporating one of the nitrogen atoms and the exocyclic amine group from the guanidine starting material. prepchem.com To obtain the 4-amino isomer, a similar strategy could be employed using a different N-C-N precursor or by subsequent functional group manipulation. General methods for pyrimidine synthesis confirm that reactions of ketones with amidines can yield a wide variety of pyrimidine derivatives, showcasing the versatility of this approach. organic-chemistry.org

Table 1: Example of De Novo Pyrimidine Synthesis

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione + Guanidine Carbonate | DMSO, 110°C, 2-3 hours | 4,6-Bis(trifluoromethyl)-2-pyrimidinamine | prepchem.com |

An alternative to building the ring with the trifluoromethyl groups already in place is to introduce them onto a pre-existing pyrimidine or a related heterocycle. This is known as late-stage functionalization. Advances in fluorine chemistry have produced powerful reagents and methods for this purpose. nih.govresearchgate.net

Photoredox catalysis has emerged as a mild and effective method for the trifluoromethylation of arenes and heteroarenes. nih.gov This technique uses visible light to generate trifluoromethyl radicals from sources like triflyl chloride or CF3I, which can then react with heterocyclic rings. nih.gov This method has been successfully applied to a DNA base analogue, uracil, demonstrating its potential for modifying pyrimidine systems. nih.gov Another approach involves light-mediated radical trifluoromethylation without the need for a photocatalyst, which has been shown to work on pyridones, a common bioisostere for pyrimidines. acs.org These advanced methods could potentially be used to convert a suitably functionalized pyrimidine into the desired 2,6-bis(trifluoromethyl) derivative, offering a different synthetic route that might be advantageous for accessing complex analogues. nih.govacs.org

Amination Reactions in Pyrimidine Synthesis

Once the 2,6-bis(trifluoromethyl)pyrimidine scaffold is obtained, typically as a halogenated intermediate (e.g., 4-chloro-2,6-bis(trifluoromethyl)pyrimidine), the next crucial step is the introduction of the amine group at the C4 position.

The introduction of an amine group onto the pyrimidine ring is commonly achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. nih.govsemanticscholar.org The pyrimidine ring, especially when activated by two strong electron-withdrawing trifluoromethyl groups, is highly electron-deficient. This electronic characteristic makes it susceptible to attack by nucleophiles. nih.gov

In this reaction, an amine (such as ammonia (B1221849) or a primary amine) acts as the nucleophile, attacking the carbon atom bearing a suitable leaving group, typically a halogen like chlorine. The reaction proceeds through a two-stage process involving a Meisenheimer intermediate. nih.gov The presence of the electron-withdrawing groups is crucial as they stabilize the negative charge in this intermediate, thereby facilitating the substitution. semanticscholar.org Syntheses of related N-aryl pyrimidin-4-amines have been accomplished by reacting dichloropyrimidines with an amino-pyridine in the presence of a base like sodium hydride (NaH). tandfonline.comfigshare.com Acid-promoted amination of chloropyrimidines in water has also been demonstrated as a viable, environmentally friendlier alternative to using organic solvents. nih.gov

When a pyrimidine ring has multiple potential sites for substitution, controlling the regioselectivity—that is, where the nucleophile attacks—becomes critical. In the synthesis of substituted aminopyrimidines from dichloropyrimidine precursors, the outcome of the SNAr reaction is heavily influenced by the electronic and steric environment of the ring.

Studies on 2,4-dichloropyrimidines show that an electron-withdrawing substituent at the C5 position typically directs amine nucleophiles to attack the C4 position with high selectivity. nih.govacs.org This is because the C4 position is more activated and its substitution product is thermodynamically more stable. Conversely, it has been shown that using tertiary amine nucleophiles can reverse this selectivity, favoring substitution at the C2 position. nih.govacs.org For a substrate like 4-chloro-2,6-bis(trifluoromethyl)pyrimidine, the two trifluoromethyl groups exert a powerful and symmetric activating effect. The amination reaction would be expected to proceed selectively at the C4 position, displacing the chloro leaving group to yield the final product, 2,6-bis(trifluoromethyl)pyrimidin-4-amine. The challenge in such systems is often not directing the substitution, but rather preventing over-reaction or side reactions due to the high reactivity of the substrate.

Table 2: Regioselectivity in Amination of Dichloropyrimidines

| Substrate | Nucleophile | Key Factor | Major Product | Reference |

|---|---|---|---|---|

| 2,4-dichloro-5-nitropyrimidine | Secondary Amines | C5 Electron-withdrawing group | 4-Amino-2-chloro-5-nitropyrimidine | nih.govacs.org |

| 2,4-dichloro-5-nitropyrimidine | Tertiary Amines | Nature of nucleophile | 2-Amino-4-chloro-5-nitropyrimidine | nih.govacs.org |

| 5-substituted-2,4-dichloropyrimidines | Dialkylamines | Non-catalyzed SNAr | 2-Amino products favored | acs.org |

Advanced Synthetic Techniques

Modern organic synthesis offers a range of advanced techniques that can be applied to the preparation of complex molecules like this compound. Beyond the photoredox catalysis already mentioned, transition-metal-catalyzed cross-coupling reactions are a mainstay. For instance, the Suzuki coupling reaction is used to form carbon-carbon bonds by reacting an organoboron compound with a halide. This has been applied to N-arylated pyrimidin-4-amine analogues, where a chloro-pyrimidine is first reacted with an amine and then the remaining chloro-substituent is functionalized via Suzuki coupling. tandfonline.comfigshare.com This highlights a modular approach where different fragments can be introduced sequentially.

Furthermore, alternative energy sources are being explored to drive reactions more efficiently and under milder conditions. Ultrasound-assisted synthesis has been reviewed as a powerful tool for constructing and derivatizing the pyrimidine core, often leading to shorter reaction times and higher yields. researchgate.net These advanced methodologies provide a sophisticated toolkit for chemists to optimize the synthesis of fluorinated pyrimidines and their derivatives.

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous materials, and improving energy efficiency. rasayanjournal.co.in

Enzymatic Amination: While specific enzymatic routes to this compound are not widely documented, enzymatic amination represents a frontier in green chemistry. Biocatalysis offers the potential for high selectivity under mild, aqueous conditions, avoiding harsh reagents and protecting groups. The use of enzymes like transaminases could theoretically be applied to aminate a ketone precursor, offering a sustainable alternative to traditional chemical methods. The broader Gabriel synthesis for producing primary amines, for instance, has been a subject of green chemistry modifications to improve atom economy by creating a direct cycle between a coproduct and a reactant. rsc.org

Sustainable Solvent Selection: A key aspect of green synthetic design is the choice of solvent. Many traditional syntheses may employ hazardous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). researchgate.netprepchem.com Green chemistry encourages the use of safer alternatives such as water or ethanol. researchgate.nettandfonline.com Microwave-assisted organic synthesis (MAOS) in aqueous media is a prominent green technique that can accelerate reaction times, increase yields, and reduce energy consumption for pyrimidine synthesis. researchgate.netresearchgate.net

Multi-component Reactions for Fluorinated Pyrimidines

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. acs.orgacsgcipr.org This strategy is prized for its atom economy and for rapidly building molecular diversity. acs.org

The synthesis of a pyrimidine ring is well-suited to MCRs. A general approach involves the condensation of an amidine (such as guanidine, to provide the N-C-N fragment) with a β-dicarbonyl compound. mdpi.com For this compound, the key building block would be 1,1,1,5,5,5-hexafluoro-2,4-pentanedione. Advanced MCRs catalyzed by transition metals like iridium or nickel can construct substituted pyrimidines from alcohols, which are readily available and sustainable feedstocks. acs.orgacs.org

Challenges and Optimization in Synthetic Pathways

The path from starting materials to a final, pure product is often fraught with challenges, including the formation of byproducts and the need to scale the reaction from the laboratory bench to industrial production.

Byproduct Formation and Mitigation Strategies

Hydrolysis and Byproduct Formation: A significant challenge in the synthesis of aminopyrimidines is the formation of the corresponding hydroxypyrimidine byproduct. prepchem.com In the case of this compound, this would be 2,6-bis(trifluoromethyl)pyrimidin-4-ol. nih.gov This can occur through the hydrolysis of a chloro- intermediate or the amine product itself, particularly under acidic or basic workup conditions. The strong electron-withdrawing nature of the two CF3 groups makes the pyrimidine ring highly susceptible to nucleophilic attack. Mitigation strategies include the rigorous exclusion of water by using anhydrous solvents and inert atmospheres, as well as carefully controlled, non-aqueous workup procedures.

Di-substitution Control: The pyrimidine ring has multiple potentially reactive sites. In reactions intended to functionalize a single position, controlling selectivity is crucial to prevent the formation of di-substituted or other isomeric byproducts. Careful control over stoichiometry, reaction temperature, and the order of reagent addition are key strategies to maximize the yield of the desired monosubstituted product.

Process Optimization for Scalability

Transitioning a synthetic route from a small laboratory scale to a larger industrial context requires significant optimization for safety, cost-effectiveness, and consistency.

Continuous Flow Synthesis: For reactions that are highly exothermic or use hazardous reagents, switching from traditional batch processing to continuous flow manufacturing can offer substantial advantages. Flow reactors provide superior heat exchange, enhanced safety, and better control over reaction parameters, leading to more consistent product quality. acs.org The synthesis of the related drug Flucytosine, for example, was successfully scaled up using a continuous flow process with fluorine gas, a feat that would be challenging in large batch reactors. acs.org

Purification and Cost-Effectiveness: At an industrial scale, purification by chromatography is often prohibitively expensive. prepchem.com Therefore, process optimization focuses on developing conditions that yield a product of sufficient purity that it can be isolated by simple crystallization. This involves fine-tuning reaction conditions to minimize byproduct formation and selecting appropriate solvent systems for an efficient, scalable crystallization process. rsc.org Developing a robust, gram-scale synthesis is a key objective for practical applications. rsc.org

Precursor Synthesis and Intermediate Chemistry

The successful synthesis of this compound is critically dependent on the availability and chemistry of its precursors and key intermediates. The core structure is typically built by forming the pyrimidine ring through a cyclocondensation reaction.

The primary precursors for this reaction are:

A 1,3-dicarbonyl component: For this specific target, the essential precursor is 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (also known as hexafluoroacetylacetone). The two trifluoromethyl groups in this building block are directly incorporated into the final pyrimidine ring at the 2- and 6-positions. prepchem.com

An N-C-N component: To form the aminopyrimidine ring, a source of the remaining three ring atoms is needed. Guanidine (or its salts, like guanidine carbonate) is the ideal reactant, as it provides the N-C-N backbone and the exocyclic amine group at what will become the 4-position of the pyrimidine ring, all in one molecule. prepchem.com

A common synthetic route involves the condensation of these two precursors, often in a solvent like DMSO at elevated temperatures. prepchem.com A key intermediate in this pathway or a related one is 4-chloro-2,6-bis(trifluoromethyl)pyrimidine , which can be synthesized and subsequently converted to the target amine via nucleophilic aromatic substitution. Another crucial related compound is 2,6-bis(trifluoromethyl)pyrimidin-4-ol nih.gov, which can be both a potential byproduct from hydrolysis prepchem.com and a synthetic intermediate itself.

Table of Precursors and Intermediates

| Compound Name | Role in Synthesis | Molecular Formula |

|---|---|---|

| 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione | Key Dicarbonyl Precursor | C5H2F6O2 |

| Guanidine Carbonate | Key N-C-N and Amine Source | C2H12N6O3 |

| 2,6-Bis(trifluoromethyl)pyrimidin-4-ol | Intermediate / Byproduct | C6H2F6N2O |

| 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine | Key Halogenated Intermediate | C6HClF6N2 |

Chemical Reactivity and Derivatization Studies

Nucleophilic Transformations of the Pyrimidine (B1678525) Core

The pyrimidine ring, particularly when substituted with strong electron-withdrawing groups like halogens and trifluoromethyl groups, is highly activated towards nucleophilic aromatic substitution (SNAr). semanticscholar.orgwikipedia.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

The carbon atoms at positions 2, 4, and 6 of the pyrimidine ring are electrophilic centers, prone to attack by nucleophiles, especially when they bear a good leaving group such as a halogen. slideshare.net In pyrimidines containing leaving groups at both the C2 and C4 positions, nucleophilic attack generally occurs preferentially at the C4 position. stackexchange.comgoogle.com This selectivity is attributed to the greater stabilization of the Meisenheimer complex formed upon attack at C4. stackexchange.com

For instance, in the structurally related compound 5-chloro-2,4,6-trifluoropyrimidine (B1583448), reactions with various primary and secondary amines demonstrate a strong preference for substitution at the C4-position over the C2-position. beilstein-journals.orgnih.gov This regioselectivity allows for the isolation of 4-amino derivatives in good yields, which can then serve as scaffolds for further functionalization. nih.gov

A study on the reaction of 5-chloro-2,4,6-trifluoropyrimidine with amine nucleophiles yielded the following results, highlighting the preference for C-4 substitution.

| Amine Nucleophile | Ratio of 4-substituted to 2-substituted product | Isolated Yield of 4-substituted product (%) |

|---|---|---|

| Ammonia (B1221849) | 9:1 | - |

| Ethylamine | 8:1 | 72 |

| Pyrrolidine | 4:1 | 65 |

| Piperidine | 4:1 | 68 |

| Morpholine | 3:1 | 64 |

Data sourced from research on 5-chloro-2,4,6-trifluoropyrimidine, a closely related scaffold. The isolated yields are for the major 4-substituted product. beilstein-journals.org

Similarly, reactions involving 2,4-dichloro-5-trifluoromethylpyrimidine show that amine addition occurs preferentially at the more reactive 4-position. google.com This inherent reactivity allows for the sequential and regioselective synthesis of polysubstituted pyrimidines. semanticscholar.org

The outcome and rate of nucleophilic substitution on the pyrimidine ring are highly sensitive to the electronic effects of other substituents on the ring. proquest.com

Electron-withdrawing groups (EWGs) : EWGs, such as nitro (-NO₂) or trifluoromethyl (-CF₃) groups, activate the ring towards nucleophilic attack by further decreasing the electron density and stabilizing the negative charge of the Meisenheimer intermediate. libretexts.orgproquest.com In a study on the hydrolysis of 2-chloro-5-substituted pyrimidines, electron-attracting substituents were found to accelerate the displacement of the chloro group. proquest.com The reaction constant (ρ) was determined to be +5.25, indicating a high sensitivity to the electronic effects of substituents. proquest.com

Electron-donating groups (EDGs) : Conversely, electron-releasing groups retard the rate of nucleophilic substitution. proquest.com

Position of Substituents : The position of the activating group is crucial. For effective stabilization of the intermediate, the EWG must be located ortho or para to the leaving group. libretexts.orgchemistrysteps.com In the case of 2,6-bis(trifluoromethyl)pyrimidin-4-amine, the two CF₃ groups are ortho and para to the C4 and C6 positions, strongly activating them.

Fused Rings : The fusion of another ring to the pyrimidine core can also influence reactivity. For example, in the 2,4-diazidopyrido[3,2-d]pyrimidine system, the tetrazole ring, existing in equilibrium with the azide (B81097) group, acts as a powerful electron-withdrawing group, enhancing the rate of nucleophilic addition at the C2 position. nih.gov

Modifications of the Amino Group

The exocyclic amino group at the C4 position is a key functional handle for derivatization, allowing for N-alkylation, N-acylation, and the construction of fused heterocyclic systems.

The nitrogen atom of the amino group can act as a nucleophile, reacting with various electrophiles.

N-Alkylation : N-alkylation of aminopyrimidines and related heterocycles can be achieved using alkyl halides in the presence of a base. la-press.orgnih.gov For instance, the methylation of N-(4-methoxyphenyl)-6-trifluoromethylpyridin-2-amine has been accomplished using methyl iodide and sodium hydride. nih.gov The regioselectivity of alkylation can sometimes be an issue in related pyrimidinone systems, where both N- and O-alkylation products may form. nih.gov

N-Acylation : The amino group readily undergoes acylation with acid chlorides or carboxylic acids activated with coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) to form amide derivatives. nih.gov A series of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety were synthesized by reacting a key aminopyrimidine intermediate with various aromatic acids in the presence of EDCI and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

The following table shows examples of N-acylated derivatives synthesized from a 4-amino-6-(trifluoromethyl)pyrimidine precursor.

| Aromatic Acid Used for Acylation | Resulting Amide Product | Yield (%) |

|---|---|---|

| 2-Chlorobenzoic acid | N-(6-(trifluoromethyl)pyrimidin-4-yl)-2-chlorobenzamide | 55.3 |

| 4-Fluorobenzoic acid | N-(6-(trifluoromethyl)pyrimidin-4-yl)-4-fluorobenzamide | 60.8 |

| 3-Methylbenzoic acid | N-(6-(trifluoromethyl)pyrimidin-4-yl)-3-methylbenzamide | 45.2 |

| 4-Methoxybenzoic acid | N-(6-(trifluoromethyl)pyrimidin-4-yl)-4-methoxybenzamide | 58.6 |

Data sourced from research on the synthesis of novel trifluoromethyl pyrimidine derivatives. nih.gov

The amino group is a valuable precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions. This strategy involves reacting the aminopyrimidine with bifunctional electrophiles to construct a new ring fused to the pyrimidine core.

For example, 3-aminoindazoles can undergo cyclocondensation with ketoesters to form trifluoromethylated pyrimido[1,2-b]indazole derivatives. nih.gov Similarly, aminoazoles are versatile reagents in multicomponent reactions that lead to a diverse range of fused heterocycles, such as azolopyridines. frontiersin.org The reaction of 3-aminoquinazolinones (a benzo-fused pyrimidine analog) with aldehydes can lead to the formation of fused triazinoquinazolinones. nih.gov This type of reactivity demonstrates the potential of the amino group in this compound to serve as a building block for more complex, polycyclic structures.

Transformations Involving Trifluoromethyl Groups

The trifluoromethyl (CF₃) group is generally considered robust and chemically inert due to the strength of the carbon-fluorine bond. rsc.orgtcichemicals.com However, under specific conditions, selective transformations of the CF₃ group can be achieved, providing a route to difluoro- and monofluoromethylated compounds. tcichemicals.comrsc.org

The activation of the C-F bond is challenging because the bond dissociation energy increases with the number of fluorine atoms on the carbon. rsc.org Consequently, the product of a single C-F functionalization (an ArCF₂R group) is inherently more reactive than the starting ArCF₃ group, often leading to over-reaction. rsc.org

Despite these challenges, methods for the selective functionalization of a single C-F bond in trifluoromethyl arenes have been developed, often involving radical intermediates or transition metal catalysis. rsc.orgccspublishing.org.cn These transformations typically require specific reagents or reaction conditions, such as photoredox catalysis or the use of strong reducing agents. ccspublishing.org.cnprinceton.edu While much of this research has focused on trifluoromethylarenes, the principles are applicable to heteroaromatic systems like pyrimidines. The selective hydrodefluorination of an ArCF₃ group to an ArCF₂H group has been accomplished using a combination of palladium and copper catalysts. rsc.org Such transformations are of significant interest as they allow for the fine-tuning of the electronic and physical properties of the parent molecule. rsc.org

Reduction of Trifluoromethyl Moieties

The reduction of trifluoromethyl groups is a challenging transformation due to the high strength of the carbon-fluorine bond. Direct reduction of a CF₃ group on an aromatic or heteroaromatic ring is not a commonly reported reaction under standard laboratory conditions. The stability of the C-F bond makes the CF₃ group generally resistant to catalytic hydrogenation and many chemical reductants that would typically reduce other functional groups.

While specific studies on the reduction of the trifluoromethyl moieties of this compound are not extensively documented in readily available literature, the general recalcitrance of aryl-CF₃ groups to reduction suggests that such a transformation would require harsh conditions or specialized reagents. These might include methods developed for defluorination, which often involve reactive metal complexes or photoredox catalysis, though these are not typically classified as simple reductions. Therefore, for this specific scaffold, derivatization strategies tend to focus on reactions at other sites rather than attempting to modify the stable trifluoromethyl groups.

Trifluoromethylation Reagents and Their Applications

The synthesis of fluorinated pyrimidines often relies on the use of specialized trifluoromethylation reagents or building blocks containing the trifluoromethyl group. mdpi.com The introduction of CF₃ groups is a key step in the synthesis of many active pharmaceutical and agrochemical ingredients. nih.gov

One common strategy involves the cyclocondensation of a trifluoromethyl-containing building block. nih.gov For instance, the synthesis of 4,6-bis(trifluoromethyl)-2-pyrimidinamine can be achieved through the condensation of 1,1,1,5,5,5-hexafluoro-2,4-pentanedione with guanidine (B92328) carbonate. prepchem.com This approach builds the pyrimidine ring with the trifluoromethyl groups already in place.

Another major class of reactions involves the direct trifluoromethylation of a pre-formed heterocyclic ring. Modern trifluoromethylation reagents can act as nucleophilic, electrophilic, or radical sources of the CF₃ group. nih.govresearchgate.net For example, reagents like trifluoroacetic anhydride (B1165640) can be used in photochemical reactions to trifluoromethylate electron-rich heterocycles. nih.gov While challenging on an electron-deficient ring like pyrimidine, especially one already bearing two CF₃ groups, related methods are continually being developed. The development of reagents for the direct transfer of a protected trifluoromethyl amine group (NCF₃PG) under photoredox conditions also represents a frontier in this area. researchgate.net

Table 1: Examples of Trifluoromethyl-Containing Building Blocks in Pyrimidine Synthesis

| Building Block | Condensation Partner | Resulting Scaffold | Reference |

| 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione | Guanidine Carbonate | 4,6-Bis(trifluoromethyl)-2-pyrimidinamine | prepchem.com |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 3-Methylbutanal | Tetrahydro-2H-pyran intermediate for Thiazopyr | nih.gov |

| Trifluoroacetone | Urea | Trifluoromethyl-substituted pyrimidine | mdpi.com |

Cycloaddition and Condensation Reactions for Scaffold Expansion

The pyrimidine core and its substituents in this compound offer sites for cycloaddition and condensation reactions to build more complex, fused heterocyclic systems. The amino group is a key handle for such transformations.

Condensation reactions are a primary method for scaffold expansion. For example, 2-aminopyrimidines can react with bis-electrophiles to create fused bi-pyrimidine and other novel heterocyclic systems. nih.gov The amino group of this compound can act as a nucleophile, reacting with various carbonyl compounds or their equivalents to form imines, which can then undergo further cyclization. A general method for synthesizing pyrimidine derivatives involves the condensation of N-vinyl or N-aryl amides with nitriles, mediated by trifluoromethanesulfonic anhydride, to afford the pyrimidine product in a single step. researchgate.net This highlights the versatility of condensation chemistry in building pyrimidine-based structures.

Cycloaddition reactions offer another powerful tool. For instance, [4+2] cycloadditions involving trifluoromethyl ketimines and 2-alkenyl azaarenes have been developed to produce tetrahydropyridine (B1245486) products. rsc.org While this specific example does not use the target compound directly, it illustrates a pathway where the pyrimidine ring or a derivative could potentially act as a dienophile or diene component in cycloaddition reactions, leading to novel fused or spirocyclic architectures. The development of solvent-controlled [2+1] or [3+2] cycloaddition reactions of trifluoromethyl-1,3-enynes with diazo compounds to form cyclopropanes or pyrazolines further showcases the utility of CF₃-containing substrates in building diverse molecular scaffolds. rsc.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of heteroaromatic compounds. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds using a palladium catalyst and an organoboron reagent, is particularly prominent.

For pyrimidine-based scaffolds, including those with trifluoromethyl groups, Suzuki coupling can be used to introduce aryl or heteroaryl substituents. tandfonline.com Although the target molecule itself has limited sites for direct Suzuki coupling without prior halogenation, related halogenated pyrimidines are frequently used as substrates. For example, N-arylated pyrimidin-4-amine analogues derived from dichloropyrimidines can undergo Suzuki coupling with various boronic acids to create a library of derivatives. tandfonline.com The presence of trifluoromethyl groups can influence the reactivity of the coupling sites. Pyrimidine-2-sulfinates, which are stable and tolerate trifluoromethyl groups, have been developed as effective coupling partners in Suzuki-Miyaura reactions, serving as alternatives to often unstable pyrimidine boronic acids. tcichemicals.com

The amination of halogenated pyridines and pyrimidines is another crucial metal-catalyzed reaction. The synthesis of bis(5-(trifluoromethyl)pyridin-2-yl)amine derivatives has been achieved via a Pd-catalyzed amination of 2-bromo-5-(trifluoromethyl)pyridine (B156976) with various amines, demonstrating the feasibility of forming C-N bonds in the presence of CF₃ groups. mdpi.com This suggests that if a halogen were present on the this compound core, similar amination or other cross-coupling reactions would be viable synthetic routes for derivatization.

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions on Related Heterocycles

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki Coupling | N-(2-chloro-6-arylpyrimidin-4-yl) analogue | Aryl/heteroaryl boronic acid | Pd(PPh₃)₂Cl₂ | 2,6-disubstituted pyrimidine | tandfonline.com |

| Suzuki Coupling | 2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol (B44631) ester | (Hetero)aryl bromides | Not specified | 4-Aryl-2,6-bis(trifluoromethyl)pyridine | kaust.edu.saresearchgate.net |

| Pd-Catalyzed Amination | 2-Bromo-5-(trifluoromethyl)pyridine | p-Anisidine | Pd(dba)₂/BINAP | N,N-Diarylamine | mdpi.com |

Oxidation Chemistry of the Pyrimidine Ring (e.g., N-Oxide Formation)

Oxidation of the nitrogen atoms in a pyrimidine ring leads to the formation of N-oxides. This transformation can alter the electronic properties of the ring, modulate biological activity, and provide a handle for further functionalization. The presence of two strong electron-withdrawing CF₃ groups on the pyrimidine ring makes the nitrogen atoms significantly less nucleophilic and thus more resistant to oxidation compared to electron-rich pyrimidines.

For fused heterocyclic pyrimidines, strong oxidants are often necessary for N-oxide formation due to the low reactivity of the nitrogen atoms. rsc.org Common oxidants like hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and Oxone are effective for many heterocycles, but more potent systems, such as a mixture of trifluoroacetic anhydride (TFAA) and hydrogen peroxide, may be required for deactivated rings. rsc.org The oxidation of a furazan-fused diamino pyrimidine with a TFAA/H₂O₂ mixture successfully yielded the corresponding N-oxide, demonstrating that oxidation is possible even on complex, nitrogen-rich systems. rsc.org

While specific studies on the N-oxidation of this compound are not detailed, it is expected that the reaction would require strong oxidizing conditions. The regioselectivity of oxidation would also be a key question, as the two ring nitrogens are in different electronic environments relative to the amino group. The resulting N-oxide would be a valuable intermediate for further chemical exploration.

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,6-Bis(trifluoromethyl)pyrimidin-4-amine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing signals for the amine (-NH₂) protons and the lone aromatic proton on the pyrimidine (B1678525) ring. The chemical shift of the C5-proton is influenced by the two electron-withdrawing trifluoromethyl groups and the electron-donating amino group. The amine protons are expected to appear as a broad singlet, and their chemical shift can be concentration-dependent and affected by the solvent. In related aminopyrimidines, aromatic protons typically appear in the δ 7.0-9.0 ppm range. The amine protons can have a wide chemical shift range, often between δ 5.0 and 8.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-5 | ~7.0 - 7.5 | Singlet (s) |

¹³C NMR Analysis for Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of this compound, four distinct carbon signals are anticipated. The carbons attached to the trifluoromethyl groups (C2 and C6) will appear as quartets due to coupling with the three fluorine atoms. The carbon of the CF₃ groups themselves will also be visible as quartets. The chemical shifts are significantly influenced by the fluorine atoms. For comparison, in similar trifluoromethyl-substituted pyrimidines, the carbons bonded to CF₃ groups can have chemical shifts in the range of δ 150-160 ppm with coupling constants (J) around 35-40 Hz. The CF₃ carbon itself typically resonates around δ 120 ppm as a quartet with a large coupling constant (J ≈ 275 Hz).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling Constant (JCF, Hz) |

|---|---|---|---|

| C2/C6 | ~155 - 160 | Quartet (q) | ~35 - 40 |

| C4 | ~160 - 165 | Singlet (s) | - |

| C5 | ~100 - 105 | Singlet (s) | - |

¹⁹F NMR Analysis for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. Since the two trifluoromethyl groups at the C2 and C6 positions are chemically equivalent, they are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal will appear as a singlet. The chemical shift for trifluoromethyl groups on pyrimidine rings is typically observed in the range of δ -60 to -75 ppm relative to a CFCl₃ standard. For instance, the ¹⁹F NMR signal for 5-chloro-2-(trifluoromethyl)pyrimidine appears at δ -70.04 ppm bldpharm.com.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|

Mass Spectrometry for Molecular Structure Elucidation (e.g., HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₃F₆N₃), the calculated molecular weight is approximately 231.02 g/mol . High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 231. Fragmentation patterns would likely involve the loss of fluorine, a CF₃ group, or HCN from the pyrimidine ring, providing further structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine group, C-F bonds of the trifluoromethyl groups, and the C=N and C=C bonds of the pyrimidine ring. A gas-phase IR spectrum for the related compound 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine is available in the NIST Chemistry WebBook, which can serve as a reference. nist.gov

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Amine group, typically two bands (symmetric and asymmetric) |

| C-H Stretch | ~3100 | Aromatic C-H on the pyrimidine ring |

| C=N / C=C Stretch | 1500 - 1650 | Pyrimidine ring stretching vibrations |

| N-H Bend | 1580 - 1650 | Amine scissoring |

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org This method allows for the accurate measurement of bond lengths, bond angles, and torsion angles. A successful single-crystal X-ray diffraction study of this compound would confirm the planarity of the pyrimidine ring and provide detailed information about the geometry of the amino and trifluoromethyl substituents. Furthermore, it would reveal how the molecules pack in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amine group, which are crucial for understanding the solid-state properties of the compound. While no specific crystal structure for this compound has been reported, studies on related fluorinated pyrimidines demonstrate the utility of this technique for unambiguous structure confirmation.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and complex chemical mixtures, offering high resolution and sensitivity for the separation, identification, and quantification of individual components. For a compound such as this compound, HPLC is instrumental in determining its purity profile and for preparative separation from reaction byproducts and starting materials.

While specific experimental conditions for the HPLC analysis of this compound are not extensively detailed in publicly available literature, typical methodologies for related fluorinated pyrimidines can be extrapolated. Reversed-phase HPLC is the most common mode of separation for such compounds. In this technique, a non-polar stationary phase (often C8 or C18) is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The presence of the trifluoromethyl groups imparts a significant degree of hydrophobicity to the this compound molecule. This characteristic would necessitate a mobile phase with a sufficient proportion of an organic modifier, such as acetonitrile or methanol, mixed with an aqueous buffer to ensure adequate retention and elution from a reversed-phase column. The pH of the aqueous component of the mobile phase can also be a critical parameter to control the ionization state of the amine group, thereby influencing the compound's retention behavior.

A hypothetical set of HPLC conditions for the analysis of this compound is presented in the interactive table below. It is important to note that these parameters are illustrative and would require optimization for specific analytical or preparative needs.

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of molecules. It measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of a pyrimidine derivative is influenced by the nature and position of its substituents.

The parent pyrimidine molecule exhibits characteristic absorption bands in the UV region. The introduction of substituents, such as the two trifluoromethyl groups and the amine group in this compound, is expected to cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). The electron-withdrawing nature of the trifluoromethyl groups and the electron-donating character of the amine group will interact with the π-electron system of the pyrimidine ring, altering the energy of the electronic transitions.

Generally, pyrimidine and its derivatives display π → π* and n → π* transitions. The strong π → π* transitions are typically observed at shorter wavelengths, while the weaker n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, appear at longer wavelengths. The presence of the amino group, an auxochrome, is likely to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

Specific experimental λmax values for this compound are not readily found in the surveyed literature. However, based on the analysis of similar substituted pyrimidines, the compound would be expected to exhibit characteristic absorption maxima in the range of 230-300 nm. The exact positions and intensities of these absorptions would be dependent on the solvent used for the analysis, as solvent polarity can influence the energy levels of the molecular orbitals.

An illustrative table of expected UV-Vis absorption data for this compound in a common solvent like ethanol is provided below. These values are estimations based on the general understanding of substituted pyrimidine spectra.

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) |

| π → π | ~ 240 - 260 | High |

| π → π | ~ 280 - 300 | Moderate to High |

| n → π* | > 300 | Low |

Applications in Advanced Chemical Sciences

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The structure of 2,6-Bis(trifluoromethyl)pyrimidin-4-amine makes it a versatile precursor for the synthesis of more complex molecules. The amino group can be readily functionalized through various organic reactions, such as N-alkylation, N-arylation, acylation, and diazotization, allowing for its incorporation into larger, more elaborate molecular frameworks. Pyrimidine (B1678525) derivatives are integral components in many biologically active compounds and functional materials, and this compound serves as a key building block for introducing a trifluoromethylated pyrimidine moiety. nih.govresearchgate.net The presence of trifluoromethyl groups can enhance properties such as metabolic stability and binding affinity in medicinal chemistry or tune the electronic characteristics of organic materials. nih.gov

For instance, the Biginelli reaction, a one-pot three-component condensation, has been utilized to create novel trifluoromethyl derivatives of bis(tetrahydropyrimidinone)benzenes from fluorinated 1,3-dicarbonyl compounds, demonstrating the utility of such fluorinated building blocks in constructing complex heterocyclic systems. researchgate.net Similarly, pyrimidine Schiff bases are synthesized from aminopyrimidine precursors, indicating a potential synthetic pathway for elaborating this compound into more complex structures for various applications. nih.gov

Development of Ligands in Coordination and Supramolecular Chemistry

The nitrogen atoms within the pyrimidine ring and the exocyclic amino group of this compound provide potential coordination sites for metal ions, making it a candidate for ligand development. While specific research on this compound is limited, the broader class of bis-substituted pyridines and pyrimidines has been extensively studied for this purpose. ekb.egnih.gov

Design Principles for Metal Complexation

Ligands derived from analogous structures, such as 2,6-bis(phenyliminomethyl)pyridine, have been shown to form stable chelate complexes with a variety of transition metals, including Rhenium(I), Platinum(IV), and Palladium(II). researchgate.netsoton.ac.uk The design of such ligands often involves modifying the substituents to tune the steric and electronic properties of the coordination pocket. For this compound, the trifluoromethyl groups would significantly influence the electron density of the pyrimidine ring, affecting the strength and geometry of metal-ligand bonds. The amino group can also be derivatized to create multidentate ligands capable of forming highly stable complexes. samipubco.comrsc.org

Interactive Table: Potential Coordination Sites and Properties

| Feature | Description | Implication for Metal Complexation |

| Pyrimidine Nitrogens | Two nitrogen atoms within the aromatic ring. | Can act as Lewis basic sites to coordinate with metal centers. |

| Amino Group | An exocyclic -NH2 group at the 4-position. | Can serve as an additional coordination site or be functionalized to create polydentate ligands. |

| Trifluoromethyl Groups | Two -CF3 groups at the 2- and 6-positions. | Strongly electron-withdrawing, reducing the basicity of the ring nitrogens and influencing the redox potential of the resulting metal complex. |

Applications in Catalysis

Metal complexes derived from ligands with similar structural motifs, particularly bis(imino)pyridine ligands, are well-known for their catalytic activity, especially in polymerization and oligomerization reactions. The specific ligand environment, including the electronic effects of substituents, plays a crucial role in determining the catalyst's activity and selectivity. While direct catalytic applications of this compound complexes have not been reported, the strong electron-withdrawing nature of the CF3 groups could be exploited to modulate the activity of a metallic catalytic center for various organic transformations.

Supramolecular Assembly and Nanostructure Formation

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, to construct large, ordered assemblies. The amino group and ring nitrogens of this compound are capable of acting as hydrogen bond donors and acceptors, respectively. Research on analogous aminopyrimidine structures has shown their ability to form one-dimensional chains and two-dimensional networks through a combination of hydrogen bonds and π-π stacking interactions. nih.gov The formation of these supramolecular structures is a key step in the bottom-up fabrication of novel nanostructured materials. acs.orgnih.gov The fluorine atoms of the trifluoromethyl groups could also participate in weaker C-H···F or other non-covalent interactions, further directing the self-assembly process. researchgate.net

Contributions to Materials Science

Fluorinated organic compounds are of great interest in materials science due to their unique properties, including high thermal stability, chemical resistance, and specific optoelectronic characteristics. nih.gov

Optoelectronic Materials Development

The incorporation of trifluoromethyl groups into organic scaffolds is a common strategy for developing materials for optoelectronic applications. These groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a molecule, which is beneficial for creating electron-transporting or emissive materials used in Organic Light-Emitting Diodes (OLEDs). Studies on related structures, such as 2,6-bis(2-anilinoethynyl)pyridine scaffolds, have demonstrated that tuning the electronic properties through functionalization can alter the fluorescence response, a key characteristic for sensor and display technologies. nih.gov Furthermore, polyimides derived from monomers containing bis(trifluoromethyl) groups or pyrimidine moieties have been shown to possess high thermal stability and optical transparency, making them suitable for applications in flexible electronics and advanced optical films. researchgate.netrsc.org These examples highlight the potential of this compound as a building block for novel optoelectronic materials.

Luminescent Materials

The incorporation of trifluoromethyl (CF3) groups into heterocyclic systems is a known strategy for tuning the photophysical properties of molecules. In the case of pyrimidine derivatives, the presence of CF3 substituents can significantly influence their potential as luminescent materials. While direct studies on the luminescent properties of this compound are not extensively documented, research on analogous CF3-substituted pyridines and pyrimidines provides valuable insights. These related compounds have been investigated as novel "push-pull" systems for fluorophores. The electron-withdrawing nature of the CF3 groups, combined with the electron-donating potential of the amine group in this compound, could create a molecule with interesting charge-transfer characteristics, a key feature for designing fluorescent materials. Further research into the photophysical properties of this specific compound is warranted to explore its potential in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Electron-Transporting Materials

The electronic properties of organic molecules are central to their application in electronic devices. The presence of two trifluoromethyl groups on the pyrimidine ring of this compound suggests its potential utility as an electron-transporting material. The strong electron-withdrawing capacity of the CF3 groups can lower the energy levels of the molecular orbitals, facilitating the injection and transport of electrons. Theoretical studies on similar fluorinated heterocyclic compounds have explored their electronic properties and potential in organic electronics. While experimental data for this compound in this context is limited, the fundamental principles of molecular design for electron-transporting materials suggest it as a candidate for further investigation in devices such as organic field-effect transistors (OFETs) and organic solar cells.

Design of Fluorinated Scaffolds for Chemical Biology Probes (General Academic Interest)

Fluorinated molecules are of significant interest in chemical biology, particularly for the development of probes for bioimaging and biological studies. The trifluoromethyl groups in this compound offer a unique handle for such applications. The 19F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy. Trifluoromethylated purine ribonucleotides have been successfully evaluated as 19F NMR probes. acs.org This suggests that this compound could serve as a scaffold for the design of new 19F NMR probes to study biological systems.

Furthermore, the fluorescent properties of CF3-substituted pyrimidines open avenues for their use in bioimaging. mdpi.com Novel fluorescent probes based on CF3-substituted pyridines and pyrimidines have been designed for imaging lipid droplets within cells. mdpi.com The unique combination of the pyrimidine core, amine functionality, and trifluoromethyl groups in this compound could be exploited to develop targeted fluorescent probes for various biological applications. The development of fluorinated pyrimidines for medicinal applications has been a subject of extensive review, highlighting their importance in drug design and as biochemical probes. mdpi.com

Separation Science Applications (e.g., Lanthanide/Actinide Separation)

The separation of lanthanides and actinides is a critical challenge in the nuclear fuel cycle and in the recovery of valuable rare-earth elements. This separation is notoriously difficult due to the similar chemical properties of these elements. A promising strategy involves the use of selective ligands that can differentiate between these metal ions. Nitrogen-containing heterocyclic ligands have shown significant promise in this area.

The use of soft heterocyclic N-donor ligands is a key strategy for separating actinides from lanthanides. nih.govacs.org The underlying principle is the subtle difference in the nature of the metal-ligand bond, with actinides showing a slightly greater covalent character in their bonding with soft donors compared to the more ionic interactions favored by lanthanides. Pyrimidine-based ligands, as N-donor heterocycles, are therefore attractive candidates for this application.

While direct studies employing this compound for lanthanide/actinide separation are not widely reported, the structural features of the molecule are highly relevant. The trifluoromethyl groups can significantly influence the electronic properties and lipophilicity of the ligand, which in turn affects the extraction and separation efficiency. The development of advanced separation processes often relies on ligands that are robust under harsh acidic and radioactive conditions. acs.org The strong carbon-fluorine bonds in this compound could impart enhanced stability in such environments.

Research on siderophore-inspired ligands has demonstrated the potential for achieving ultra-selective separation of strategic actinides, with separation factors orders of magnitude higher than conventional systems. nih.gov This highlights the importance of ligand design in achieving efficient separations. The combination of a pyrimidine core with electron-withdrawing trifluoromethyl groups in this compound presents a platform for designing novel ligands for selective metal ion separation. Further investigation into the coordination chemistry of this compound with lanthanides and actinides could reveal its potential in this critical area of separation science.

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies Exploration

The development of efficient and versatile synthetic routes is paramount for the broader investigation of 2,6-Bis(trifluoromethyl)pyrimidin-4-amine. Future research will likely focus on novel methodologies that offer improved yields, scalability, and functional group tolerance.

Key Areas for Exploration:

Direct C-H Trifluoromethylation: Adapting modern C-H activation and trifluoromethylation strategies to the pyrimidine (B1678525) ring could provide a more direct and atom-economical synthesis. Research into photoredox catalysis or electrophilic trifluoromethylating agents may yield new synthetic pathways.

Convergent Synthesis Strategies: Developing convergent synthetic routes, where the bis(trifluoromethyl)pyrimidine core is constructed from smaller, readily available fluorinated building blocks, could offer greater flexibility and efficiency compared to linear syntheses.

Flow Chemistry Approaches: The use of continuous flow reactors could enable safer and more controlled synthesis, particularly when handling highly reactive fluorinated intermediates. This technology can also facilitate rapid optimization of reaction conditions and improve scalability.

A comparative table of potential synthetic approaches is presented below:

| Methodology | Potential Advantages | Potential Challenges |

| Direct C-H Trifluoromethylation | Atom economy, reduced step count | Regioselectivity, harsh reaction conditions |

| Convergent Synthesis | Modularity, access to analogues | Availability of starting materials, coupling efficiency |

| Flow Chemistry | Enhanced safety, scalability, precise control | Specialized equipment, potential for clogging |

Expanded Reactivity Profile Investigations

The two trifluoromethyl groups in this compound are expected to render the pyrimidine ring highly electron-deficient, significantly influencing its reactivity. A thorough investigation of its chemical behavior is a crucial next step.

Prospective Reactivity Studies:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring should make it highly susceptible to SNAr reactions. Future studies could explore the displacement of the amino group or other potential leaving groups with a wide range of nucleophiles to generate a library of novel derivatives.

Cycloaddition Reactions: Investigating the participation of the pyrimidine ring in cycloaddition reactions, such as [4+2] or [4+3] cycloadditions, could lead to the synthesis of complex fused heterocyclic systems with potential biological activity.

Metal-Catalyzed Cross-Coupling: The amino group could be functionalized or replaced through various cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, to introduce diverse substituents and build molecular complexity.

Advanced Computational Modeling for Property Prediction and Rational Design

In silico methods are becoming indispensable tools in modern chemical research. Advanced computational modeling can provide valuable insights into the properties of this compound and guide the rational design of new derivatives.

Computational Approaches to be Explored:

Density Functional Theory (DFT) Calculations: DFT can be employed to predict key molecular properties such as electrostatic potential, frontier molecular orbital energies (HOMO-LUMO), and reactivity indices. These calculations can help in understanding the electronic structure and predicting sites of reactivity. emerginginvestigators.org

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of derivatives with measured biological activity becomes available, QSAR modeling can be used to establish correlations between molecular descriptors and activity, facilitating the design of more potent compounds.

Molecular Docking Simulations: For applications in medicinal chemistry, molecular docking can be used to predict the binding modes and affinities of this compound derivatives with specific biological targets, such as enzymes or receptors.

Interdisciplinary Research Opportunities in Fluorinated Heterocyclic Chemistry

The unique electronic properties conferred by the two trifluoromethyl groups open up a wide range of interdisciplinary research opportunities for this compound and its derivatives.

Potential Areas of Application:

Medicinal Chemistry: The trifluoromethyl group is a well-established pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity. nih.govuni-muenchen.deebi.ac.ukelsevierpure.com The title compound could serve as a scaffold for the development of new therapeutic agents. Its structure could act as a bioisosteric replacement for other chemical motifs in known bioactive molecules. nih.govuni-muenchen.deebi.ac.ukelsevierpure.comwikipedia.org

Materials Science: Fluorinated compounds often exhibit unique optical and electronic properties. Derivatives of this compound could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of advanced polymers.

Agrochemicals: The pyrimidine core is a common feature in many pesticides and herbicides. The introduction of two trifluoromethyl groups could lead to the discovery of new agrochemicals with enhanced efficacy or novel modes of action.

The future of research on this compound is rich with possibilities. By leveraging modern synthetic techniques, thoroughly exploring its reactivity, employing advanced computational tools, and fostering interdisciplinary collaborations, the scientific community can unlock the full potential of this intriguing fluorinated heterocycle.

Q & A

Q. What are the established synthetic methodologies for 2,6-Bis(trifluoromethyl)pyrimidin-4-amine?

The compound is synthesized via cyclotrimerization of trifluoroacetonitrile and phenylacetonitrile using sodium hydride (NaH) in tetrahydrofuran (THF), yielding 46% (Scheme 100, ). An alternative route involves reacting diethyl malonate with trifluoroacetonitrile in the presence of potassium tert-butoxide (KOBut) in THF, followed by saponification and acid treatment to form intermediates (Scheme 99, ). Optimized conditions include inert atmospheres and controlled stoichiometry to minimize side reactions.

Q. How is this compound characterized using spectroscopic techniques?

1H NMR is critical for structural confirmation. For example, analogous pyrimidine derivatives exhibit distinct methyl group signals at δ 2.10–2.49 ppm and aromatic proton shifts at δ 7.03–8.13 ppm (e.g., compound 7 in ). Melting points (e.g., 173–175°C for compound 23) and Rf values (e.g., 0.10–0.51 in EtOAc/hexane) provide purity metrics . Mass spectrometry (not explicitly cited) is recommended for molecular weight validation.

Q. What safety precautions are recommended when handling this compound?

While direct safety data for this compound is limited, structurally similar fluorinated pyrimidines require handling in fume hoods, nitrile gloves, and chemical-resistant lab coats. Hazardous byproducts (e.g., HCl gas during synthesis) necessitate neutralization traps .

Q. What are the primary applications of this compound in academic research?

It serves as a precursor for:

Q. How do researchers ensure reproducibility in synthesizing this compound?

Key steps include:

- Strict control of reaction time and temperature (e.g., 24 hours at 80°C for cyclotrimerization ).

- Use of anhydrous solvents and freshly distilled reagents to avoid hydrolysis.

- Validation of intermediates via TLC (Rf tracking) and NMR .

Advanced Questions

Q. How can reaction yields be improved for this compound?

Comparative studies show that catalyst choice significantly impacts yields. For example, NaH in THF yields 46% , while KOBut in similar conditions achieves 72–88% for related compounds (Scheme 99, ). Microwave-assisted synthesis (not explicitly cited) could reduce reaction times.

Q. What strategies resolve contradictions in mechanistic pathways for pyrimidine derivatives?

Discrepancies in substituent effects (e.g., electron-withdrawing groups lowering yields) are addressed via DFT calculations to map electronic profiles . Experimental validation includes isotopic labeling (e.g., 13C-NMR) to track cyclization steps .

Q. How does structural modification influence biological activity in derivatives?

Substitutions at the 4-amine position (e.g., N-aryl groups) enhance bioactivity. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.